lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that contains a lithium ion coordinated with a 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate moiety
Mechanism of Action
Target of Action
1,2,4-triazolo[4,3-a]pyridines are known to have a wide range of biological activities . They have been found to act as inhibitors of mitogen-activated protein (MAP) kinases , which play a crucial role in cellular signaling pathways.
Biochemical Pathways
Given that 1,2,4-triazolo[4,3-a]pyridines can inhibit map kinases , they may influence pathways related to cell growth, differentiation, and apoptosis.
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by factors such as its lipophilicity, water solubility, and stability .
Result of Action
1,2,4-triazolo[4,3-a]pyridines have been associated with a range of effects, including antibacterial, antifungal, anxiolytic, herbicidal, pesticidal, antithrombotic, anti-inflammatory, and antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Typical conditions involve the use of a base, such as potassium carbonate, and a polar aprotic solvent like DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and ligands are employed in the presence of a base and an appropriate solvent.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[4,3-a]pyridine derivatives, which can have different functional groups attached to the triazole ring or the pyridine ring.
Scientific Research Applications
Lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
- Lithium(1+) ion 6-[(tert-butoxy)carbonyl]-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Uniqueness
Lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions
Properties
IUPAC Name |
lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2.Li/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRGHGNGVYXDGQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=NN=C(N2C=C1Br)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrLiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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